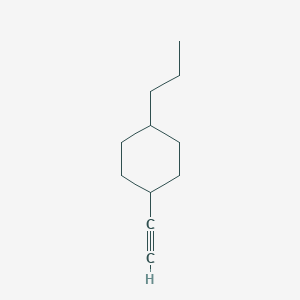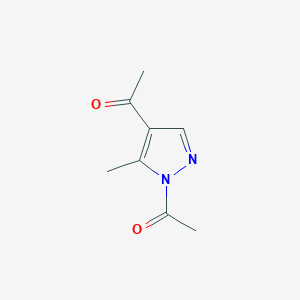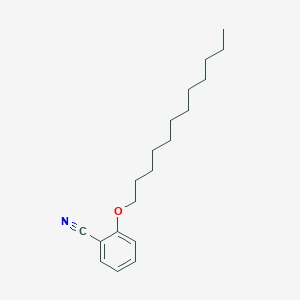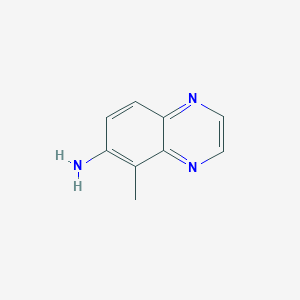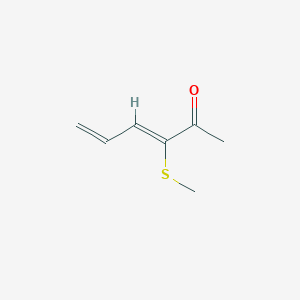
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one, also known as 3-Methylthio-1,5-hexadiene-3-one (MTHD), is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject for scientific research. In
Mecanismo De Acción
The mechanism of action of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one is not well understood. However, it is believed that the sulfur-containing functional group plays a key role in its biological activity. MTHD has been shown to interact with various enzymes and proteins, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects:
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antitumor properties. Additionally, MTHD has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one is its unique chemical structure, which makes it an interesting subject for scientific research. Additionally, the synthesis method for MTHD has been optimized to produce high-quality compounds with minimal impurities. However, one of the limitations of using MTHD in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one. One potential direction is the synthesis of novel metal complexes using MTHD as a ligand. Additionally, further research is needed to determine the mechanism of action of MTHD and its potential therapeutic applications. Finally, the development of new synthesis methods for MTHD may lead to the production of high-quality compounds with improved properties.
Métodos De Síntesis
The synthesis of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one involves the reaction of 3-methylthiopent-2-enal with acetylene in the presence of a palladium catalyst. This reaction results in the formation of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one with a yield of around 80%. This synthesis method has been optimized to produce high-quality MTHD with minimal impurities.
Aplicaciones Científicas De Investigación
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one has various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds. MTHD has also been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. Additionally, MTHD has been used as a probe in the study of protein-ligand interactions.
Propiedades
Número CAS |
171084-03-0 |
|---|---|
Nombre del producto |
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one |
Fórmula molecular |
C7H10OS |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10OS/c1-4-5-7(9-3)6(2)8/h4-5H,1H2,2-3H3/b7-5- |
Clave InChI |
OOZICKRDEVQIGV-ALCCZGGFSA-N |
SMILES isomérico |
CC(=O)/C(=C/C=C)/SC |
SMILES |
CC(=O)C(=CC=C)SC |
SMILES canónico |
CC(=O)C(=CC=C)SC |
Sinónimos |
3,5-Hexadien-2-one, 3-(methylthio)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



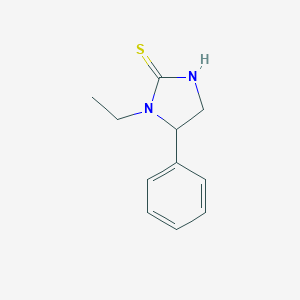

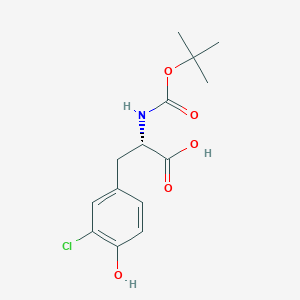
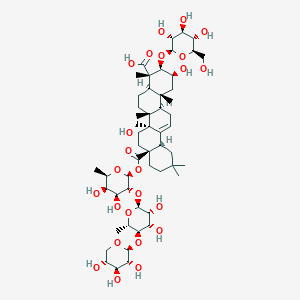
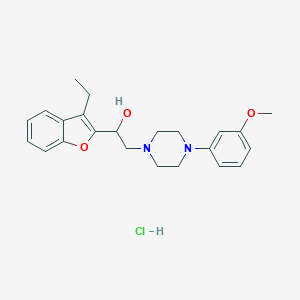

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

